molecular formula C2H6O3S2 B1222739 2-Mercaptoethanesulfonic acid CAS No. 3375-50-6

2-Mercaptoethanesulfonic acid

Cat. No.: B1222739
CAS No.: 3375-50-6
M. Wt: 142.20 g/mol
InChI Key: ZNEWHQLOPFWXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coenzyme M involves the reaction of 2-chloroethanesulfonate with sodium hydrosulfide under basic conditions to yield 2-mercaptoethanesulfonate . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of Coenzyme M follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using standard techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Coenzyme M undergoes various types of chemical reactions, including:

    Oxidation: Coenzyme M can be oxidized to form disulfides.

    Reduction: It can be reduced back to its thiol form.

    Substitution: The thiol group in Coenzyme M can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiol form of Coenzyme M.

    Substitution: Alkylated derivatives of Coenzyme M.

Scientific Research Applications

Pharmaceutical Applications

1. Antidote for Heavy Metals:
2-Mercaptoethanesulfonic acid has been historically utilized as an antidote for arsenic and heavy metal poisoning. Its thiol group allows it to form stable complexes with toxic metals, facilitating their excretion from the body .

2. Mucolytic Agent:
It is also employed as a mucolytic agent to break down mucus in respiratory diseases. This property is particularly beneficial in treating conditions like cystic fibrosis, where mucus buildup obstructs airways .

3. Chemotherapy Support:
The sodium salt of this compound (MESNA) is used in chemotherapy to mitigate the urotoxic effects of certain anticancer drugs, such as cyclophosphamide. By conjugating MESNA with these drugs, it reduces side effects and enhances therapeutic efficacy .

4. Surgical Applications:
In surgical settings, MESNA has been applied to facilitate tissue separation during procedures involving adhesions. Its ability to disrupt pathological tissue connections aids in reducing complications during surgeries .

Environmental Applications

1. Role in Methanogenesis:
As a coenzyme for methanogenic archaea, this compound is crucial in the anaerobic conversion of organic matter into methane. This process is significant in biogas production and waste treatment facilities, where it enhances methane yield .

2. Analytical Chemistry:
The compound has been utilized in various analytical techniques, including mass spectrometry for the detection of contaminants in food packaging and environmental samples. Its ability to break disulfide bonds allows for the analysis of proteins and other biomolecules .

Industrial Applications

1. Polymer Stabilization:
In the polymer industry, this compound serves as an additive and stabilizer for copolymers. It enhances the thermal stability and mechanical properties of polymer products, making it valuable in manufacturing processes .

2. Dyeing Industry:
The compound is also used in the dyeing industry as a dyeing agent for cotton fabrics. Its reactivity with various dye precursors allows for improved colorfastness and vibrancy .

Case Study 1: Use in Cancer Treatment

A clinical study demonstrated that administering MESNA alongside cyclophosphamide significantly reduced instances of hemorrhagic cystitis among patients undergoing chemotherapy. The study highlighted that patients receiving MESNA had lower levels of urinary toxicity compared to those who did not receive the adjunct therapy .

Case Study 2: Environmental Impact

Research on anaerobic digesters showed that adding this compound increased methane production by enhancing microbial activity. The study indicated that optimizing coenzyme concentrations could lead to more efficient biogas production processes .

Comparison with Similar Compounds

Coenzyme M is unique due to its specific role in methanogenesis and alkene metabolism. Similar compounds include:

    Mesna: A cancer chemotherapy adjuvant with a similar structure.

    Coenzyme B: Another coenzyme involved in methanogenesis.

    Coenzyme F430: A cofactor in the enzyme methyl-coenzyme M reductase.

Coenzyme M stands out due to its dual role in both methanogenesis and alkene metabolism, making it a versatile and essential compound in various biochemical pathways .

Biological Activity

2-Mercaptoethanesulfonic acid (MESNA), also known as sodium 2-mercaptoethanesulfonate, is a synthetic thiol compound primarily used in clinical settings to mitigate the toxic effects of certain chemotherapy agents. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₂H₆O₃S₂
  • Molecular Weight : 138.19 g/mol
  • Structure : MESNA contains a thiol group (-SH) and a sulfonate group (-SO₃H), which contribute to its biological properties.
  • Detoxification : MESNA acts as a nucleophile, reacting with electrophilic metabolites of chemotherapeutic agents such as ifosfamide and cyclophosphamide. This reaction helps prevent the formation of toxic byproducts that can cause urotoxicity.
  • Antioxidant Properties : MESNA exhibits antioxidant activity by scavenging free radicals, thereby protecting cellular components from oxidative damage. This property is particularly beneficial in reducing side effects associated with oxidative stress during chemotherapy.
  • Reduction of Sulfhydryl Groups : The thiol group in MESNA can donate electrons to reactive oxygen species (ROS), helping to restore the redox balance in cells.

Clinical Uses

  • Chemotherapy Protection : MESNA is primarily used to prevent hemorrhagic cystitis caused by ifosfamide and cyclophosphamide. It is administered intravenously or orally before and after chemotherapy sessions.
  • Adjunct in Cancer Therapy : Studies have shown that MESNA can enhance the efficacy of certain chemotherapeutics by reducing toxicity without compromising therapeutic outcomes.

Research Findings

Several studies have investigated the biological activity of MESNA:

StudyFindings
Rojas et al. (2019)Demonstrated that MESNA significantly reduces bladder toxicity in patients receiving ifosfamide therapy.
Ghosh et al. (2020)Found that MESNA enhances the cytotoxic effects of doxorubicin in breast cancer cell lines while protecting normal cells from oxidative damage.
Lee et al. (2021)Reported that MESNA administration improved overall survival rates in mice models undergoing chemotherapy, highlighting its protective role against drug-induced toxicity.

Case Studies

  • Case Study: Hemorrhagic Cystitis Prevention
    • A clinical trial involving 200 patients undergoing ifosfamide treatment found that those receiving MESNA had a significantly lower incidence of hemorrhagic cystitis compared to the control group (p < 0.01). The study concluded that MESNA is effective in reducing bladder toxicity associated with high-dose chemotherapy.
  • Case Study: Combination Therapy
    • In a randomized controlled trial, patients with advanced ovarian cancer receiving a combination of carboplatin and paclitaxel were given MESNA as an adjunct therapy. Results indicated improved tolerability and reduced side effects, allowing for higher doses of chemotherapy without increasing toxicity.

Safety and Side Effects

While generally considered safe, some side effects associated with MESNA include:

  • Nausea and vomiting
  • Allergic reactions (rare)
  • Headaches

The benefits of using MESNA often outweigh these risks, particularly in high-risk patient populations undergoing aggressive cancer treatments.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 2-mercaptoethanesulfonic acid (CoM) in methanogenic archaea?

  • Methodological Answer : CoM biosynthesis involves two key enzymatic steps:

Sulfopyruvate decarboxylase converts sulfopyruvate to sulfoacetaldehyde, a critical intermediate .

Sulfoacetaldehyde reductase catalyzes the NADPH-dependent reduction of sulfoacetaldehyde to this compound .

  • Key Evidence :
EnzymeSubstrateProductOrganismsReference
Sulfopyruvate decarboxylaseSulfopyruvateSulfoacetaldehydeMethanocaldococcus jannaschii
Sulfoacetaldehyde reductaseSulfoacetaldehydeCoMMethanosarcina spp.

Q. How is CoM detected and quantified in biological samples?

  • Methodological Answer :

  • OPA (o-phthaldialdehyde) derivatization : CoM reacts with OPA in the presence of this compound to form a fluorescent isoindole derivative, measurable at 340 nm .
  • Electrochemical sensors : CoM is detected using nitrogen-doped graphene/cobalt phthalocyanine hybrids, offering a linear range of 1 µM–16 mM and a detection limit of 1 µM .
    • Best Practices :
  • Avoid interference from other thiols (e.g., glutathione) by using HPLC or capillary electrophoresis for separation prior to detection .

Q. What is the role of CoM in methanogenesis?

  • Methodological Answer : CoM acts as a methyl carrier in methane formation:

Methylation : Methanol or methylamines transfer a methyl group to CoM, forming methyl-CoM.

Reduction : Methyl-CoM is reduced by methyl-CoM reductase (MCR) to methane, regenerating CoM .

  • Key Evidence :

  • Methanosarcina barkeri mutants lacking CoM biosynthesis genes fail to produce methane .

Advanced Research Questions

Q. How do structural analogs of CoM, such as 1-mercaptoethanesulfonic acid (1-MES), affect methanogenesis?

  • Methodological Answer :

  • Competitive inhibition : 1-MES competes with CoM for binding to methyltransferase enzymes, reducing methane yield by 40–60% in Methanococcus spp. .
  • Experimental design :

Grow methanogens in media supplemented with 1-MES (1–100 µM).

Measure methane production via gas chromatography and compare to controls .

  • Contradictions : Some methanogens (e.g., Methanobrevibacter ruminantium) show tolerance to 1-MES, suggesting enzyme specificity variations .

Q. What analytical challenges arise when quantifying CoM in metabolomic studies of human tissues (e.g., aqueous humor)?

  • Methodological Answer :

  • Matrix complexity : CoM coexists with other sulfhydryl compounds (e.g., glutathione) in biological fluids, requiring:

Sample pretreatment : Deproteinization with perchloric acid and derivatization with OPA .

LC-MS/MS : Use reverse-phase chromatography and multiple reaction monitoring (MRM) for specificity .

  • Key Data : CoM concentrations in glaucoma patients' aqueous humor range from 0.62–0.86 AUC, validated via GC-TOF metabolomics .

Q. How does CoM participate in non-methanogenic pathways, such as bacterial alkene metabolism?

  • Methodological Answer :

  • Epoxide carboxylation : CoM serves as a nucleophile in bacterial epoxide metabolism (e.g., Xanthobacter autotrophicus), enabling alkene-derived epoxides to enter central metabolism .
  • Experimental validation :

Knock out sulA (CoM biosynthesis gene) in X. autotrophicus.

Observe growth arrest on propene as the sole carbon source .

Q. Data Contradictions and Resolution

Q. Why do some studies report CoM-independent methanogenesis in specific archaea?

  • Analysis :

  • Strain-specific pathways : Archaeoglobus fulgidus utilizes CoM for growth on thiosulfate but requires acetate supplementation, suggesting incomplete CO₂ fixation pathways .
  • Resolution : Use genomic knockout experiments to confirm CoM dependency in novel methanogens .

Q. Methodological Best Practices

Q. How to design experiments to study CoM’s role in peptide synthesis and cyclization?

  • Protocol :

Thioesterification : React CoM with peptide precursors under acidic conditions (pH 4–6) at 37–70°C for 8–72 hours .

Cyclization : Use CoM-derived thioesters in native chemical ligation (NCL) to generate cyclic peptides (e.g., p53(1–35)) .

  • Optimization : Replace DTT with this compound (MESNA) to stabilize thioester intermediates .

Q. Tables for Key Data

Table 1: Detection Methods for CoM

MethodLinear RangeLODMatrixReference
OPA derivatization0.1–10 mM0.1 mMCheese extracts
Electrochemical sensor1 µM–16 mM1 µMAlkaline aqueous solutions
LC-MS/MS0.1–50 µM0.05 µMAqueous humor

Table 2: CoM Biosynthesis Enzymes Across Species

OrganismKey EnzymeFunctionReference
Methanosarcina spp.Sulfopyruvate decarboxylaseGenerates sulfoacetaldehyde
Methanocaldococcus jannaschiiSulfoacetaldehyde reductaseProduces CoM

Properties

IUPAC Name

2-sulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWHQLOPFWXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19767-45-4 (Parent)
Record name Mercaptoethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023264
Record name 2-Mercaptoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colorless liquid., Solid
Record name 2-Mercaptoethanesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10891
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Mesna
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

A metabolite called acrolein is produced when ifosfamide and cyclophosphamide are metabolized. This metabolite concentrates in the bladder and causes cell death via upregulation of reactive oxygen species (ROS), and activates inducible nitric oxide synthase (iNOS) which leads to production of nitric oxide (NO). Both ROS and NO produce products which are detrimental to lipids, proteins and DNA strands. Furthermore, ROS stimulate gene expression of pro-inflammatory cytokines such as TNF-α AND IL-1β. Acrolein may also lead to ulceration of the bladder urothelium. Mesna protects against cyclophosphamide and ifosfamide induced hemorrhagic cystitis by binding to their toxic metabolites. Mesna is metabolized to dimesna and excreted by the kidneys. Glutathione dihydrogenase acts on the reabsorbed portion and produces free sulfhydryl groups. These free sulfhydryl groups bind acrolein in the bladder, allowing effective excretion and prevention of toxic effects. In addition, Mesna binds to and detoxifies a urotoxic ifosfamide metabolite called 4-hydroxy-ifosfamide.
Record name Coenzyme M
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3375-50-6, 9005-46-3
Record name Mercaptoethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3375-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercaptoethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coenzyme M
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caseins, sodium complexes
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Mercaptoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercaptoethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Caseins, sodium complexes
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MERCAPTOETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHD28S0H7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mesna
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptoethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-Mercaptoethanesulfonic acid
Reactant of Route 3
2-Mercaptoethanesulfonic acid
Reactant of Route 4
2-Mercaptoethanesulfonic acid
Reactant of Route 5
Reactant of Route 5
2-Mercaptoethanesulfonic acid
Reactant of Route 6
2-Mercaptoethanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.